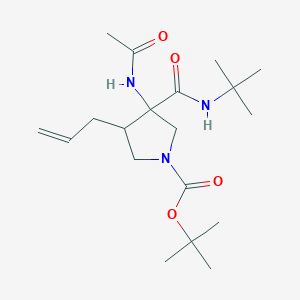
Tert-butyl 3-acetamido-3-(tert-butylcarbamoyl)-4-prop-2-enylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structural features, including the presence of acetamido, allyl, and tert-butylcarbamoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Allylation: The allyl group can be introduced via an allylation reaction using an allyl halide in the presence of a base.
tert-Butylcarbamoylation: The tert-butylcarbamoyl group can be introduced through a carbamoylation reaction using tert-butyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new carbamoyl derivatives.
科学的研究の応用
rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The acetamido and allyl groups may interact with enzymes or receptors, modulating their activity. The tert-butylcarbamoyl group can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- rel-(3R,4S)-tert-Butyl 3-acetamido-4-methyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate
- rel-(3R,4S)-tert-Butyl 3-acetamido-4-ethyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate
Uniqueness
rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the allyl group, which can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, the combination of acetamido and tert-butylcarbamoyl groups enhances its potential as a pharmacophore in drug design.
特性
分子式 |
C19H33N3O4 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
tert-butyl 3-acetamido-3-(tert-butylcarbamoyl)-4-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H33N3O4/c1-9-10-14-11-22(16(25)26-18(6,7)8)12-19(14,20-13(2)23)15(24)21-17(3,4)5/h9,14H,1,10-12H2,2-8H3,(H,20,23)(H,21,24) |
InChIキー |
PSNFRMXIQNDKLS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1(CN(CC1CC=C)C(=O)OC(C)(C)C)C(=O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


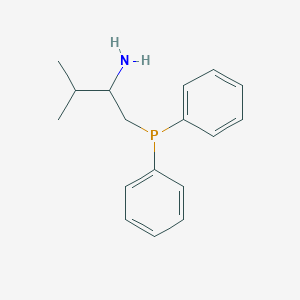
![N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B13393471.png)
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13393474.png)
![1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13393476.png)
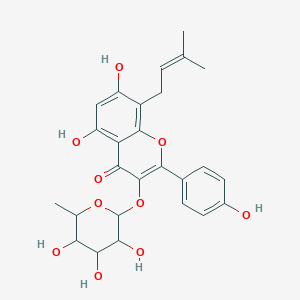
![[5-(hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl acetate](/img/structure/B13393489.png)
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol](/img/structure/B13393494.png)

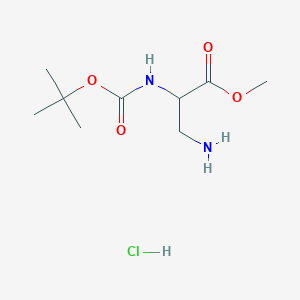
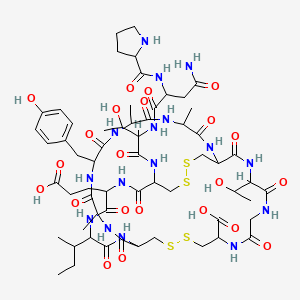
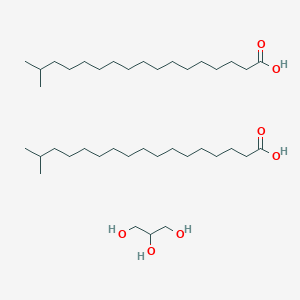

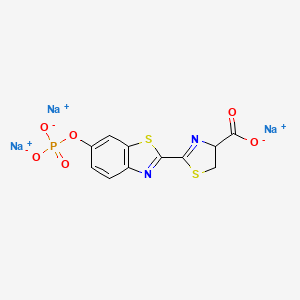
![(R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic Acid](/img/structure/B13393549.png)
